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Introduction

ladademstat (ORY-1001) is an orally available, potent, and selective small molecule inhibitor of
the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 plays a
crucial role in oncogenesis, particularly in hematological malignancies like acute myeloid
leukemia (AML) and certain solid tumors such as small cell lung cancer (SCLC), by maintaining
a differentiation block in cancer cells.[1][3] ladademstat's dual mechanism of action, involving
both the inhibition of LSD1's catalytic activity and its scaffolding function, leads to the induction
of differentiation in leukemic blasts and a reduction in the leukemic stem cell compartment.[1]
[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and
pharmacodynamics of ladademstat, summarizing key data from preclinical and clinical studies.

Pharmacokinetics

ladademstat has been evaluated in a first-in-human Phase | clinical trial in patients with
relapsed or refractory AML, which provided initial insights into its pharmacokinetic profile in
humans.[4] Preclinical studies in rodent models have also contributed to understanding its
absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Human Pharmacokinetic Parameters
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A Phase | dose-escalation study in patients with relapsed or refractory AML revealed that

ladademstat exhibits approximately linear pharmacokinetics.[4] Key pharmacokinetic

parameters are summarized in the table below.

Parameter Value Study Population Reference
) Relapsed/Refractory
Half-life (t%2) 40 - 100 hours [4]
AML
Time to Maximum Relapsed/Refractory
) 4 - 8 hours [4]
Concentration (Tmax) AML

Volume of Distribution ~ ~200 times total body Relapsed/Refractory

[4]

(vd) water AML
) ) Relapsed/Refractory
Accumulation Ratio ~3-6 AML [4]

Table 1: Human Pharmacokinetic Parameters of ladademstat

Preclinical ADME

Preclinical investigations in rodent models have demonstrated that ladademstat possesses

favorable ADME properties, including good oral bioavailability.[4] Specific data from these

preclinical studies are detailed in the following table.

Species Dosing Route Key Findings

Reference

Excellent oral
Rodent Oral (p.0.) bioavailability and

target exposure.

[4]

Significantly reduced
tumor growth in

Rodent Oral (p.0.) MV (4;11) xenografts
at doses <0.020
mg/kg.

[6]

Table 2: Summary of Preclinical ADME Findings for ladademstat
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Pharmacodynamics

The pharmacodynamic effects of ladademstat are characterized by its potent inhibition of
LSD1 and the subsequent downstream effects on gene expression, leading to cancer cell
differentiation and apoptosis.

In Vitro Potency

ladademstat is a highly potent inhibitor of LSD1, as demonstrated in various in vitro assays.

Parameter Value Assay System Reference

LSD1/KDM1A
IC50 <20 nM , [6]
enzymatlc assay

Induces differentiation
o of AML cells at _ ,
Cellular Activity ) In vitro AML cell lines [4]
concentrations < 1

nM.

Table 3: In Vitro Potency of ladademstat

Mechanism of Action and Signaling Pathways

ladademstat exerts its therapeutic effects by inhibiting LSD1, a key enzyme in histone
demethylation. LSD1 is a component of several transcriptional repressor complexes, including
the CoOREST and NuRD complexes. In AML, LSD1 interacts with transcription factors like GFI-1
and INSM1, leading to the repression of genes that promote myeloid differentiation.[1][2][3]

ladademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, which not
only blocks its demethylase activity but also creates steric hindrance, disrupting the interaction
between LSD1 and its partner proteins like GFI-1.[1][2][3] This leads to the reactivation of
silenced genes, promoting the differentiation of leukemic blasts.[1][2][3]
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ladademstat Mechanism of Action in AML
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Caption: ladademstat inhibits the LSD1/GFI1 interaction, leading to myeloid differentiation.
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Experimental Protocols
Phase | First-in-Human Trial (Salamero et al., 2020)

This was a Phase |, open-label, dose-escalation study in patients with relapsed or refractory
AML.[4]

o Study Design: Patients received ladademstat orally once daily for 5 days a week in 28-day
cycles. The starting dose was based on preclinical toxicology studies, with subsequent dose
escalations.[4]

o Pharmacokinetic Analysis: Plasma samples were collected at various time points after
dosing to determine the concentrations of ladademstat using a validated bioanalytical
method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[4]

e Pharmacodynamic Assessments: The expression of pharmacodynamic biomarkers was
evaluated in peripheral blood or bone marrow samples to assess target engagement and
biological activity.[4]
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Phase | Clinical Trial Workflow for ladademstat
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Caption: Workflow of the Phase | dose-escalation trial for ladademstat in AML.

ALICE Phase lla Trial (EudraCT 2018-000482-36)

This is an open-label, single-arm, Phase lla study evaluating the safety, tolerability, and efficacy
of ladademstat in combination with azacitidine in elderly patients with newly diagnosed AML
who are not eligible for intensive chemotherapy.[7][8]

o Study Design: Patients receive ladademstat orally in combination with standard-of-care
azacitidine. The study includes a dose-finding part to determine the recommended Phase Il

dose.[7][8]
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» Primary Endpoints: Safety, tolerability, and the recommended Phase Il dose of ladademstat
in combination with azacitidine.[8]

e Secondary Endpoints: Objective response rate, duration of response, and overall survival.[7]

CLEPSIDRA Phase lla Trial

This was a Phase lla trial investigating ladademstat in combination with standard-of-care
platinum-etoposide chemotherapy in patients with relapsed extensive-disease SCLC.[1][6]

o Study Design: A single-arm, open-label study to evaluate the safety, tolerability, and clinical
effect of the combination therapy.[1]

e Primary Endpoints: Safety and tolerability of the combination.[1]

e Secondary Endpoints: Time to response, duration of response, objective response rate, and
overall survival.[1]

Conclusion

ladademstat is a promising novel epigenetic agent with a well-defined mechanism of action
and a favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in the
treatment of AML and SCLC, particularly in combination with other anti-cancer agents. Ongoing
and future clinical trials will further elucidate its efficacy and safety in various oncological
indications. The data presented in this technical guide provide a solid foundation for
researchers, scientists, and drug development professionals to understand the core properties
of ladademstat and its potential as a targeted cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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